molecular formula C21H22N4O3S2 B2388491 N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923443-39-4

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2388491
CAS No.: 923443-39-4
M. Wt: 442.55
InChI Key: AVPLFYFZZOMQDT-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .

Mode of Action

It is suggested that the compound may combine the effects of thiazole and sulfonamide, groups known for their antibacterial activity . The compound may interact with its targets, leading to changes that result in its antibacterial activity.

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes, such as cell wall synthesis or protein production, leading to bacterial death .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is excreted.

Result of Action

Given its potential antibacterial activity, it may lead to bacterial cell death by interfering with essential bacterial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the tosylation of the piperidine nitrogen to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine .

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyridin-2-yl)thiazol-2-yl)-2-tosylpiperidine-4-carboxamide
  • N-(4-(pyridin-2-yl)thiazol-2-yl)-3-tosylpiperidine-4-carboxamide
  • N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylpiperidine-4-carboxamide

Uniqueness

N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tosyl group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-5-7-17(8-6-15)30(27,28)25-12-9-16(10-13-25)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLFYFZZOMQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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